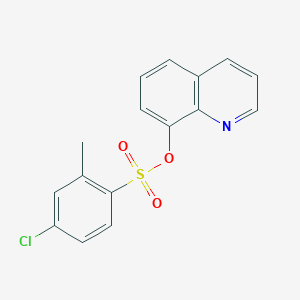

Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a fluorescent probe in biological assays due to its unique properties. In

Mechanism of Action

Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate works by binding to specific amino acid residues on proteins and enzymes. This binding causes a conformational change in the protein, which can be detected through changes in fluorescence intensity. The mechanism of action of this compound is highly dependent on the specific protein or enzyme being studied.

Biochemical and Physiological Effects:

This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is its high selectivity for certain proteins and enzymes. This selectivity allows for the specific visualization and quantification of these targets in complex biological systems. Additionally, this compound has a high signal-to-noise ratio, making it a highly sensitive tool for scientific research.

However, there are also limitations to the use of this compound. This compound may not be suitable for all proteins and enzymes, as the binding affinity can vary greatly depending on the specific target. Additionally, the fluorescent properties of this compound can be affected by environmental factors such as pH and temperature, which may impact the accuracy of experimental results.

Future Directions

There are several potential future directions for the use of Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be designed to have increased selectivity and sensitivity for specific protein targets.

Another potential direction is the use of this compound in combination with other imaging techniques such as electron microscopy or X-ray crystallography. This could allow for a more comprehensive understanding of protein-ligand interactions and their impact on cellular function.

Overall, this compound is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies. Further research is needed to fully understand the capabilities and limitations of this compound, and to explore its potential applications in a variety of scientific fields.

Synthesis Methods

Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate can be synthesized through a series of chemical reactions, starting with 4-chloro-2-methylbenzenesulfonyl chloride and quinoline. The reaction is typically performed in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.

Scientific Research Applications

Quinolin-8-yl 4-chloro-2-methylbenzenesulfonate is commonly used as a fluorescent probe in biological assays. This compound has been shown to selectively bind to certain proteins and enzymes, allowing for their visualization and quantification in vitro and in vivo. Additionally, this compound has been used to study the binding kinetics and thermodynamics of protein-ligand interactions.

properties

Molecular Formula |

C16H12ClNO3S |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

quinolin-8-yl 4-chloro-2-methylbenzenesulfonate |

InChI |

InChI=1S/C16H12ClNO3S/c1-11-10-13(17)7-8-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3 |

InChI Key |

LHBKTVZSWMXYPD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)

![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)